![molecular formula C42H38O2P2 B12882750 ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): is a complex organic compound known for its unique structural features and versatile applications in various fields of science. This compound is characterized by its two diphenylphosphine groups attached to a dibenzo-dioxecine core, which imparts significant chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the dibenzo-dioxecine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylphosphine groups: This is achieved through a series of substitution reactions, where diphenylphosphine is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
化学反应分析
Types of Reactions
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The diphenylphosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) exerts its effects involves its interaction with specific molecular targets. The diphenylphosphine groups can coordinate with metal ions, facilitating various catalytic processes. The compound’s unique structure allows it to participate in complex chemical reactions, influencing pathways and molecular interactions.
相似化合物的比较
((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine): can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Dibenzylphosphine: Known for its applications in organic synthesis.
Diphenylphosphine oxide: Used in various chemical reactions and as a reagent.
The uniqueness of ((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine) lies in its specific structural features and the versatility it offers in different scientific and industrial applications.
属性
分子式 |
C42H38O2P2 |
|---|---|
分子量 |
636.7 g/mol |
IUPAC 名称 |
[(9R,12R)-18-diphenylphosphanyl-9,12-dimethyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C42H38O2P2/c1-31-29-30-32(2)44-38-26-16-28-40(46(35-21-11-5-12-22-35)36-23-13-6-14-24-36)42(38)41-37(43-31)25-15-27-39(41)45(33-17-7-3-8-18-33)34-19-9-4-10-20-34/h3-28,31-32H,29-30H2,1-2H3/t31-,32-/m1/s1 |
InChI 键 |
QZHCPYVEVLIKMR-ROJLCIKYSA-N |
手性 SMILES |
C[C@@H]1CC[C@H](OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
规范 SMILES |
CC1CCC(OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


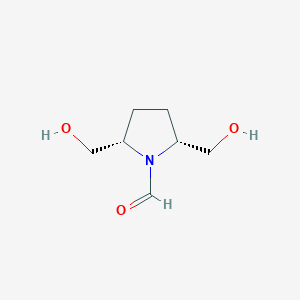

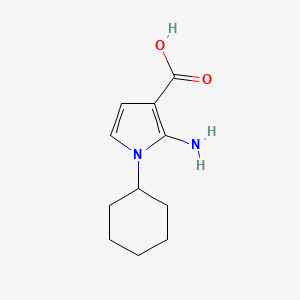
![[2-(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanol](/img/structure/B12882686.png)
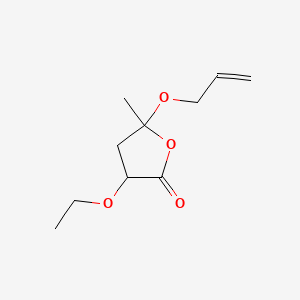
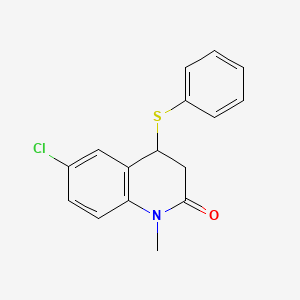
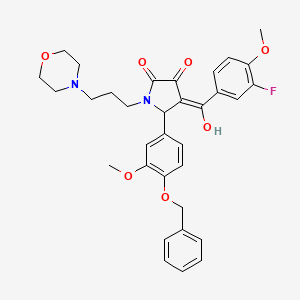

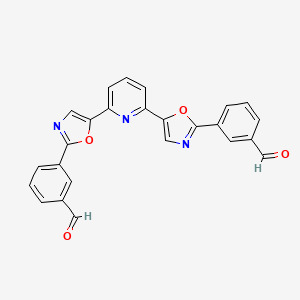
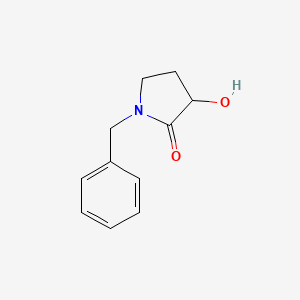
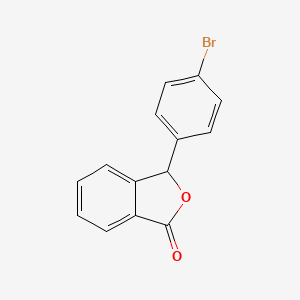
![1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882741.png)
![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)

